2-Bromo-4-chloronicotinaldehyde
Description
Contextualization within Pyridine (B92270) Chemistry: Significance of Substituted Pyridine Scaffolds
The pyridine ring, an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, is a fundamental scaffold in chemistry. chemicalbook.com This nitrogen-bearing heterocycle is a common feature in a vast array of natural products, including alkaloids and vitamins. chemicalbook.comchemenu.com In the realm of medicinal chemistry, pyridine and its derivatives are considered "privileged scaffolds" due to their frequent appearance in clinically useful agents. chemicalbook.comnih.gov An analysis of the U.S. Food and Drug Administration (FDA) database shows that pyridine-containing drugs constitute a significant portion of approved N-heterocyclic pharmaceuticals. alfa-chemistry.com
The incorporation of a pyridine moiety into a drug molecule can enhance its biochemical potency, metabolic stability, and cellular permeability. chemicalbook.com Its weak basicity and potential for improved water solubility are advantageous properties for developing therapeutic agents. chemenu.comnih.gov Consequently, substituted pyridine rings are integral to numerous drugs with diverse applications, including anticancer (abiraterone), antiviral (delavirdine), anti-inflammatory (piroxicam), and respiratory stimulant (nikethamide) agents. alfa-chemistry.comsigmaaldrich.com The versatility of the pyridine ring allows for extensive functionalization, making it a cornerstone for the design and synthesis of new drugs. chemenu.comsigmaaldrich.com
Role of 2-Bromo-4-chloronicotinaldehyde as a Strategic Synthetic Intermediate
Within the family of substituted pyridines, this compound is a particularly valuable synthetic intermediate. sigmaaldrich.com This compound features a pyridine ring substituted with three distinct functional groups: an aldehyde, a bromine atom, and a chlorine atom. This multi-functional arrangement provides chemists with a versatile platform for sequential and site-selective chemical modifications.
The aldehyde group is a reactive handle for a multitude of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine. guidechem.com The two different halogen substituents, bromine and chlorine, offer opportunities for differential reactivity in cross-coupling reactions. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for stepwise introduction of new molecular fragments. tcichemicals.com This differential reactivity is crucial for the controlled, step-by-step assembly of complex target molecules. tcichemicals.com Therefore, this compound serves as a key building block for producing a variety of pharmaceuticals and agrochemicals, aiding in the discovery of novel therapeutic agents. sigmaaldrich.commyskinrecipes.com
Current Research Landscape and Emerging Challenges in Halogenated Nicotinaldehyde Chemistry
The chemistry of halogenated nicotinaldehydes continues to be an active area of research, driven by the demand for new molecules with specific functions. A significant trend is the use of these intermediates in the synthesis of complex, fused heterocyclic systems through transition-metal-catalyzed annulation reactions. arctomsci.com These advanced synthetic methods provide efficient pathways to novel molecular scaffolds with potential biological activity.
Furthermore, the strategic placement of halogen atoms is being explored for its role in modulating biological activity through specific intermolecular interactions. A key concept in modern drug design is "halogen bonding," a non-covalent interaction where a halogen atom acts as an electrophilic center. myskinrecipes.com Research has shown that systematically replacing one halogen with another (e.g., fluorine with chlorine or bromine) on a drug-like scaffold can significantly alter its binding affinity for biological targets like enzymes, thereby fine-tuning its potency. myskinrecipes.com Nicotinaldehydes themselves have also been identified as potent inhibitors of nicotinamidase enzymes, which are involved in NAD+ metabolism, making them and their derivatives interesting candidates for further investigation.
Despite the synthetic utility, challenges remain. Achieving high regioselectivity—controlling which halogen reacts in a multi-halogenated system—can be complex and may require careful optimization of reaction conditions. tcichemicals.com Additionally, there is a growing emphasis on developing more sustainable and efficient synthetic protocols, such as electrosynthesis, to minimize waste and hazardous reagents, although this presents its own challenges, like the need for recoverable electrolytes.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1289197-78-9 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₆H₃BrClNO | sigmaaldrich.com |
| Molecular Weight | 220.45 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 83-87 °C | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | Not available | arctomsci.com |
| Storage | 2-8°C, under inert gas | chemenu.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₃BrClNO |
| 5-Bromo-4-chloronicotinaldehyde | C₆H₃BrClNO |
| 4-Bromo-6-chloronicotinaldehyde | C₆H₃BrClNO |
| 2-chloronicotinaldehyde | C₆H₄ClNO |
| 2-bromothiophenol | C₆H₅BrS |
| Abiraterone | C₂₄H₃₁NO |
| Delavirdine | C₂₂H₂₈N₆O₃S |
| Piroxicam | C₁₅H₁₃N₃O₄S |
| Nikethamide | C₁₀H₁₄N₂O |
| Benzene | C₆H₆ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAVFRTHTWKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289197-78-9 | |
| Record name | 1289197-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Pathways Involving 2 Bromo 4 Chloronicotinaldehyde
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Core
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, such as halopyridines. youtube.comuci.edu The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is crucial for the reaction to occur and is significantly enhanced by the presence of electron-withdrawing groups. numberanalytics.com
In the case of 2-Bromo-4-chloronicotinaldehyde, the pyridine nitrogen, along with the halogen atoms, renders the ring electron-deficient and thus susceptible to nucleophilic attack. stackexchange.com SNAr reactions on pyridine derivatives occur preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom), as attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. stackexchange.comechemi.com
This compound features two different halogen atoms at positions activated for SNAr. Generally, in nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order I > Br > Cl > F, which is contrary to the order of electronegativity. numberanalytics.com This is because the rate-determining step is typically the attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. However, the leaving group's ability to depart is still a factor.
For dihalogenated pyridines, selective substitution can often be achieved. The bromine atom at the C-2 position is generally more susceptible to displacement than the chlorine atom at the C-4 position. This preferential reactivity allows for sequential functionalization. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogen atoms. For instance, reactions with primary amines can form substituted 2-aminopyridines, which are common structural motifs in pharmaceuticals. youtube.com
| Nucleophile | Target Halogen | Conditions | Product Type |
| Ammonia (NH₃) | Bromine (at C-2) | CuCl, Cs₂CO₃, DMF, 100°C | 2-Amino-4-chloronicotinaldehyde |
| Thiophenol | Chlorine (at C-4) | K₂CO₃, DMSO, 80°C | 2-Bromo-4-(phenylthio)nicotinaldehyde |
| Amines | Bromine (at C-2) | Heat | 2-(Alkyl/Arylamino)-4-chloronicotinaldehyde |
| Sodium Methoxide | Bromine (at C-2) | Methanol, Heat | 4-Chloro-2-methoxynicotinaldehyde |
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions. The conditions and products are illustrative, based on known reactivity patterns of similar halopyridines. rsc.org
The aldehyde group (-CHO) at the C-3 position plays a significant role in the SNAr reactivity of the molecule. As a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects, it further deactivates the pyridine ring towards electrophilic attack but strongly activates it towards nucleophilic attack. numberanalytics.com This activation reinforces the inherent electron deficiency of the pyridine ring, stabilizing the anionic Meisenheimer complex formed during the SNAr reaction and thus increasing the reaction rate. uci.edu The combined electron-withdrawing power of the aldehyde and the two halogens makes this compound a highly reactive substrate for SNAr reactions.
Electrophilic Reactions and Functional Group Transformations
While the pyridine ring itself is deactivated towards electrophiles, the functional groups attached to it provide avenues for a variety of transformations.
The aldehyde group is a versatile functional handle for building molecular complexity. It readily undergoes a range of condensation and addition reactions.
Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in other reactions.
Knoevenagel Condensation: Can react with active methylene (B1212753) compounds in the presence of a base to form C=C double bonds.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene with high control over stereochemistry.
Multi-Component Reactions: The aldehyde functionality allows the molecule to participate in complex one-pot reactions. For example, it can undergo Rhodium(III)-catalyzed annulation with aminopyrazoles and sulfoxonium ylides to construct fused heterocyclic systems like pyrazolopyrimidines. nih.gov
Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or oxidized to a carboxylic acid with oxidizing agents such as potassium permanganate (B83412) (KMnO₄).
| Reaction Type | Reagent(s) | Product Type |
| Schiff Base Formation | Aniline, Ethanol | 2-Bromo-4-chloro-N-(phenyl)nicotinimine |
| Reduction | NaBH₄, Methanol | (2-Bromo-4-chloropyridin-3-yl)methanol |
| Oxidation | KMnO₄, H₂SO₄ | 2-Bromo-4-chloronicotinic acid |
| Rh(III)-catalyzed Annulation | Aminopyrazole, Sulfoxonium ylide | Fused Pyrazolopyrimidine derivative |
Table 2: Examples of Aldehyde Group Transformations. nih.gov
Halogen-metal exchange is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. In this reaction, a halogen atom is swapped with a metal, typically lithium or magnesium, to form an organometallic intermediate. znaturforsch.com This intermediate then acts as a potent nucleophile or base, reacting with a wide range of electrophiles.
For this compound, the bromine at C-2 is significantly more reactive towards organolithium reagents (like n-BuLi) or "Turbo-Grignard" reagents (like iPrMgCl·LiCl) than the chlorine at C-4. znaturforsch.com This regioselectivity allows for the specific formation of a lithiated or magnesiated pyridine at the C-2 position. This intermediate can then be quenched with various electrophiles to introduce new functional groups.
| Reagent | Electrophile | Product Type |
| n-BuLi or iPrMgCl·LiCl | CO₂ | 4-Chloro-3-formylpicolinic acid |
| n-BuLi or iPrMgCl·LiCl | DMF | 4-Chloro-2,3-diformylpyridine |
| n-BuLi or iPrMgCl·LiCl | I₂ | 4-Chloro-2-iodonicotinaldehyde |
Table 3: Functionalization via Halogen-Metal Exchange. The reactions illustrate the introduction of new groups at the C-2 position following a selective bromine-metal exchange. researchgate.net
Cross-Coupling Reactions Utilizing this compound
Palladium-catalyzed cross-coupling reactions are among the most important transformations in modern organic synthesis. This compound is an excellent substrate for these reactions due to its two distinct halogen handles. The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the C-2 position. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent (e.g., an arylboronic acid) to form a C-C bond. It is widely used to synthesize biaryl compounds. Using Pd(PPh₃)₄ as a catalyst, this compound can be selectively coupled at the bromine position.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halopyridine and an amine. It is a powerful method for synthesizing arylamines.
Sonogashira Coupling: This reaction couples the halide with a terminal alkyne to form a C-C bond, providing access to substituted alkynylpyridines.
These selective cross-coupling reactions enable the stepwise and controlled elaboration of the pyridine core, making this compound a valuable building block for complex molecular architectures.
| Reaction Name | Catalyst/Ligand | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 2-Aryl-4-chloronicotinaldehyde |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Amine (e.g., Arylamine) | 2-(Arylamino)-4-chloronicotinaldehyde |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | 4-Chloro-2-(alkynyl)nicotinaldehyde |
Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions. nih.gov
Palladium-Catalyzed C-C and C-N Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, playing a pivotal role in pharmaceutical and medicinal chemistry. rsc.org These methods are highly valued for their mild reaction conditions and broad substrate scope, enabling the synthesis of highly functionalized molecules. rsc.orgresearchgate.net
In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for sequential functionalization of the pyridine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For this compound, the Suzuki-Miyaura coupling would preferentially occur at the C2 position (bromine) under appropriate conditions. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. mdpi.com
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound allows for selective amination at the C2 position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. beilstein-journals.orgnih.gov For instance, the combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand such as Xantphos and a base like cesium carbonate in a solvent like dioxane is often effective for such transformations. beilstein-journals.org
Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl halide. The Sonogashira coupling is a valuable tool for introducing alkynyl moieties into heterocyclic systems. beilstein-journals.org With this compound, this reaction would also be expected to proceed selectively at the C2 position.
The table below summarizes the expected regioselectivity and key reaction components for these palladium-catalyzed coupling reactions with this compound.
| Reaction | Coupling Partner | Expected Site of Reaction | Typical Catalyst System | Key Reaction Steps |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C2 (Bromine) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Oxidative Addition, Transmetalation, Reductive Elimination |
| Buchwald-Hartwig Amination | Amine (R-NH₂) | C2 (Bromine) | Pd precursor (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C2 (Bromine) | Pd(0) catalyst, Copper(I) co-catalyst, Base (e.g., amine) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination |
Copper-Mediated Reactions in Pyridine Chemistry
Copper-catalyzed reactions offer a complementary and often more economical approach to C-N and C-O bond formation in pyridine chemistry. rsc.org These reactions are particularly useful for the amination and etherification of aryl halides.
Ullmann Condensation: The Ullmann condensation is a classical copper-mediated reaction for the formation of C-N, C-O, and C-S bonds. While traditional Ullmann reactions often require harsh conditions, modern protocols utilize copper catalysts with various ligands to facilitate the coupling under milder conditions. In the case of this compound, an Ullmann-type reaction with an amine or an alcohol could potentially lead to substitution at either the C2 or C4 position, depending on the specific reaction conditions and the relative reactivity of the C-Br and C-Cl bonds under copper catalysis.
Chan-Lam Coupling: The Chan-Lam coupling is a versatile copper-mediated method for forming C-N and C-O bonds using boronic acids as coupling partners. beilstein-journals.org This reaction proceeds under mild, often aerobic conditions. For this compound, a Chan-Lam coupling with an amine or phenol (B47542) could provide an alternative route to functionalized pyridine derivatives.
The table below outlines the key features of these copper-mediated reactions as they might apply to this compound.
| Reaction | Coupling Partner | Potential Site of Reaction | Typical Copper Source | Key Features |
| Ullmann Condensation | Amine, Alcohol | C2 (Bromine) or C4 (Chlorine) | Cu(I) or Cu(II) salts | Can be ligand-assisted for milder conditions. |
| Chan-Lam Coupling | Boronic Acid (e.g., R-B(OH)₂) | C2 (Bromine) or C4 (Chlorine) | Cu(OAc)₂ | Proceeds under mild, often aerobic conditions. |
Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems
The aldehyde functionality in this compound, in concert with the halogen substituents, provides a platform for the construction of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions are powerful strategies for building molecular complexity in a single step. soton.ac.uk
[3+2] Cycloaddition Reactions: The aldehyde group can be converted into a 1,3-dipole, such as an azomethine ylide, which can then participate in a [3+2] cycloaddition with a suitable dipolarophile (e.g., an alkene or alkyne) to form a five-membered heterocyclic ring. mdpi.com This approach could lead to the synthesis of various fused pyrrolidine (B122466) and related structures. The reaction of an N-substituted glycine (B1666218) with the aldehyde group of this compound would generate an azomethine ylide in situ, which could then react with a dipolarophile. mdpi.com
[3+3] Cycloaddition Reactions: N-heterocyclic carbene (NHC) catalysis can be employed to generate a homoenolate equivalent from an α-bromoaldehyde, which can then undergo a [3+3] cycloaddition with a suitable 1,3-dicarbonyl compound or its equivalent. oaepublish.com This strategy, applied to a derivative of this compound, could lead to the formation of fused six-membered rings.
Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. The aldehyde group in this compound can participate in various condensation reactions with bifunctional nucleophiles to build fused rings. For instance, reaction with a β-ketoester in the presence of a suitable catalyst could initiate a cascade of reactions leading to a fused pyridone or dihydropyridine (B1217469) ring.
The table below provides an overview of potential cycloaddition and annulation strategies involving this compound for the synthesis of fused heterocyclic systems.
| Reaction Type | Reactive Intermediate from Aldehyde | Reactant Partner | Resulting Fused Ring |
| [3+2] Cycloaddition | Azomethine Ylide | Alkene or Alkyne | Pyrrolidine or Dihydropyrrole |
| [3+3] Cycloaddition | Homoenolate Equivalent (via NHC catalysis) | 1,3-Dicarbonyl Compound | Dihydropyranone |
| Annulation | Aldehyde | Bifunctional Nucleophile (e.g., β-ketoester) | Pyridone or Dihydropyridine |
Derivatization and Exploration of Analogues of 2 Bromo 4 Chloronicotinaldehyde
Synthesis of Nicotinic Acid Derivatives and Esters
The aldehyde functional group of 2-Bromo-4-chloronicotinaldehyde is a key site for transformation into nicotinic acid derivatives and their corresponding esters. Oxidation of the aldehyde is a common strategy to afford the carboxylic acid. For instance, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-Bromo-4-chloronicotinic acid, using oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). Similarly, 5-Bromo-4-chloronicotinaldehyde can be oxidized to yield 5-bromo-4-chloronicotinic acid.
Further derivatization can be achieved through esterification. For example, methyl 6-bromo-2-chloronicotinate is an ester derivative that can be synthesized. chemicalbook.com Another example involves the synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid from its corresponding methyl ester, methyl 2-bromo-4-(4-chlorophenyl)nicotinate, through hydrolysis with sodium hydroxide. prepchem.com These nicotinic acid and ester derivatives serve as crucial intermediates for the synthesis of more complex molecules with potential pharmaceutical applications. The development of efficient production methods for these derivatives, such as a process for producing a nicotinic acid derivative or its salt from a corresponding ester, highlights their importance in the field. google.com
A series of 2-substituted phenyl derivatives of nicotinic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing promising results compared to the reference drug mefenamic acid. nih.gov Furthermore, novel nicotinic acid-based cytotoxic agents have been designed and synthesized with the aim of selectively inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov
Development of Pyridine-Based Heterocyclic Systems
The strategic placement of reactive halogen atoms on the pyridine (B92270) ring of this compound makes it an excellent starting material for the construction of various pyridine-based heterocyclic systems. These systems are often associated with a wide range of biological activities. researchgate.net
The versatility of this compound as a building block is evident in its use for synthesizing diverse and biologically active scaffolds. For instance, it can be a precursor for creating complex heterocyclic structures with potential therapeutic applications. The synthesis of various pyridine compounds with antimicrobial and antiviral activities has been a significant area of research. mdpi.comnih.gov The development of quaternary ammonium (B1175870) compounds, some of which are derived from pyridine scaffolds, has also been a focus due to their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties. nih.gov
Research has also focused on the synthesis of conformationally restricted analogues of nicotine, where pyridine derivatives serve as key intermediates. mdpi.com The synthesis of various substituted pyridines and related compounds is an active area of organic chemistry, with numerous methods being developed for their preparation. organic-chemistry.org
The aldehyde group can be modified to form oximes, which are known to possess a range of biological activities. For example, 6-Bromo-2-chloronicotinaldehyde oxime is a derivative that can be synthesized and serves as a pharmacophore in the development of new medicinal compounds.
Pharmacophore Elaboration Strategies
To explore the structure-activity relationships (SAR) and optimize the biological activity of compounds derived from this compound, various pharmacophore elaboration strategies are employed. These strategies involve modifying the aldehyde moiety and investigating the effects of different substitution patterns on the pyridine ring.
The aldehyde group in this compound offers a gateway to a wide array of functional groups, enabling the synthesis of diverse analogues.
Oxidation: As previously mentioned, the aldehyde can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Oxime Formation: Reaction with hydroxylamine (B1172632) leads to the formation of an oxime, introducing a new functional group with potential for further modification.
Coupling Reactions: The aldehyde can participate in various carbon-carbon bond-forming reactions, allowing for the introduction of different substituents.
These modifications significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
The bromine and chlorine atoms on the pyridine ring of this compound are amenable to substitution reactions, allowing for the introduction of a wide range of substituents. This variation in the substitution pattern is a powerful tool for probing the SAR of these compounds.
The reactivity of the halogen substituents can be influenced by their position on the pyridine ring and the presence of other functional groups. For example, the electron-withdrawing trifluoromethyl group can enhance the leaving-group ability of a bromo substituent in nucleophilic aromatic substitution (SNAr) reactions.
Researchers have synthesized and evaluated various halogen-substituted nicotinic acid derivatives for their biological activities. nih.gov The position and nature of the halogen substituents can significantly impact the compound's efficacy. For instance, in a series of MurA enzyme inhibitors, halogen substitutions on a phenyl ring attached to the core scaffold played a crucial role in determining the inhibitory activity. uni-saarland.de
Furthermore, the replacement of halogen atoms with other functional groups, such as amino or thiophene (B33073) moieties, can lead to compounds with different biological profiles. mdpi.comgoogle.com The synthesis of various substituted pyridines, including those with different halogen patterns or other substituents, is an ongoing area of research aimed at discovering new therapeutic agents. organic-chemistry.orgchemicalbook.com The exploration of different substitution patterns on the pyridine ring is a key strategy in the design of novel compounds with improved potency and selectivity for their biological targets. nih.govgoogle.com
Computational Chemistry and Molecular Modeling of 2 Bromo 4 Chloronicotinaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to examine the electronic structure of molecules. It is instrumental in predicting optimized geometries, analyzing electronic properties, and calculating vibrational frequencies to understand molecular reactivity and stability.
Geometry optimization is a fundamental computational step to find the lowest energy, and therefore most stable, three-dimensional structure of a molecule. For halogenated pyridines, DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, are employed to determine bond lengths, bond angles, and dihedral angles.
A crucial aspect of understanding a molecule's electronic behavior and reactivity lies in the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the capacity to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For a closely related isomer, 5-bromo-4-chloronicotinaldehyde, DFT calculations have determined a HOMO-LUMO gap of approximately 5.2 eV, which indicates moderate reactivity. The electrostatic potential for this related molecule shows negative charge concentrated near the oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack.
Table 1: Representative Frontier Molecular Orbital Data for a Halogenated Nicotinaldehyde Isomer
This table presents theoretical data for the closely related isomer, 5-Bromo-4-chloronicotinaldehyde, as a reference for the expected electronic properties of 2-Bromo-4-chloronicotinaldehyde.
| Computational Parameter | Value | Source |
| HOMO-LUMO Gap | 5.2 eV | |
| Electrostatic Potential (Oxygen) | -0.43 e | |
| Electrostatic Potential (Nitrogen) | -0.28 e |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its bond stretching, bending, and twisting motions. These theoretical frequencies can be correlated with experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison helps to validate the computational model and allows for precise assignment of the observed spectral bands to specific molecular vibrations. bohrium.com For the related isomer, 5-bromo-4-chloronicotinaldehyde, a prominent infrared absorption band for the C=O stretch of the aldehyde group is reported at 1702 cm⁻¹. Other key predicted bands would include C-Br and C-Cl stretching frequencies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility and dynamics of a molecule like this compound. By simulating the molecule's behavior in a solvent, such as water, researchers can observe how it changes shape and interacts with its surroundings. This is crucial for understanding how the molecule might adapt its conformation upon approaching a biological target, such as the active site of an enzyme. The simulations can reveal stable conformational states and the energy barriers between them, which is essential information for drug design and predicting binding mechanisms.
Molecular Docking Studies for Receptor Binding Affinity Prediction
Molecular docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. This method is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. researchgate.net
Docking studies provide a static snapshot of the most probable binding pose of a ligand within a protein's binding site. This allows for a detailed analysis of the non-covalent interactions that stabilize the complex. For halogenated compounds, these interactions are diverse. Molecular docking studies on the related isomer, 5-bromo-4-chloronicotinaldehyde, predict that it can bind to kinase targets through a combination of forces. These include halogen bonding, where the bromine atom interacts with an oxygen atom on the protein (at a distance of 3.1 Å), and π-π stacking between the pyridine (B92270) ring and aromatic residues like phenylalanine in the receptor. Furthermore, the aldehyde oxygen is predicted to form hydrogen bonds, for instance with amino acids like lysine.
By analyzing the binding pose and the strength of the interactions, molecular docking can be used to theoretically predict the biological activity of a compound. If this compound is docked into the active site of an enzyme and is shown to bind with high affinity, it could be predicted to be an inhibitor of that enzyme. researchgate.net The calculated binding energy from the docking simulation provides a qualitative estimate of its potency. These theoretical predictions help to formulate hypotheses about a molecule's mechanism of action and can guide the selection of compounds for further in vitro and in vivo testing to confirm their antagonist or inhibitory potential. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery and development.
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities (e.g., IC₅₀ values) against a specific target are collected.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that links the molecular descriptors to the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
While QSAR is a widely applied methodology in medicinal chemistry, a thorough review of the scientific literature reveals a notable absence of specific QSAR studies focused on or including this compound. General QSAR studies on substituted pyridines and nicotinic acid derivatives have been conducted to explore their potential as various therapeutic agents. These studies have identified key molecular descriptors that influence the biological activity of these classes of compounds. For instance, in studies on other substituted pyridines, descriptors related to lipophilicity (LogP), electronic properties (such as Hammett constants), and steric parameters have been shown to be significant in predicting their activity.
However, without a dedicated QSAR study that incorporates this compound into its training or test set, it is not scientifically feasible to present a specific QSAR model or detailed research findings for this particular compound. The development of a reliable QSAR model requires a dataset of structurally similar compounds with a range of biological activities, which is currently unavailable for this compound in the public domain.
Future research efforts could focus on synthesizing a series of analogues of this compound and evaluating their biological activities. Such a dataset would be invaluable for constructing a predictive QSAR model. This model could then elucidate the specific structural features of the 2-bromo-4-chloro-nicotinaldehyde scaffold that are critical for its biological activity and guide the design of new, more potent compounds.
Applications in Medicinal Chemistry and Biological Sciences Research
Design and Synthesis of Pharmacologically Active Agents
The inherent reactivity of 2-Bromo-4-chloronicotinaldehyde, conferred by its aldehyde and halogen functional groups, makes it a valuable starting material for creating novel compounds with potential therapeutic applications. chemicalbook.com Researchers have utilized this intermediate to develop a range of agents targeting various diseases.
Development of Antitumor and Antimicrobial Compounds
Derivatives of halogenated nicotinaldehydes have shown significant promise in the development of new anticancer and antimicrobial drugs. While research on this compound is specific, the broader class of bromo-chloro substituted aromatic compounds serves as a strong indicator of its potential. Studies on related structures have demonstrated notable biological activity. For instance, certain halogenated nicotinic aldehyde derivatives have been investigated for their ability to induce apoptosis in cancer cell lines, including those of breast and colon cancers.
In the realm of antimicrobial research, related compounds have shown inhibitory effects against various bacterial strains, such as Staphylococcus aureus, suggesting potential pathways for developing new antibiotics. Furthermore, broader research into heterocyclic compounds derived from structures like 2-chloronicotinaldehydes has yielded derivatives with potent anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net The synthesis of pyrazoline substituted curcumin (B1669340) analogs, which feature a bromo-chloro substitution pattern, has also resulted in compounds with significant cytotoxic profiles against human cervical cancer (HeLa) cells. nih.gov
Research into Antiviral Agents
The application of this compound and its precursors extends to the search for new antiviral treatments. myskinrecipes.com A notable area of research has been in the development of Sirtuin 6 (Sirt6) activators. nih.gov Sirt6 activation has been identified as a promising target for treating various human diseases, including infectious diseases. nih.gov In one study, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were synthesized, starting from the related precursor 2-chloronicotinaldehyde. nih.gov One of the resulting compounds, which featured a complex side chain, not only acted as a potent Sirt6 activator but also significantly suppressed SARS-CoV-2 infection with a half-maximal effective concentration (EC50) value of 9.3 μM, highlighting the potential of this chemical scaffold in creating antiviral therapeutics. nih.gov
Targeting Specific Enzymes and Receptors in Drug Discovery
The precise structure of this compound makes it an ideal starting point for synthesizing highly selective inhibitors that target specific enzymes and receptors. A prominent example is its use in the development of GDC-0853, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (Btk). acs.org Btk is a critical nonreceptor kinase in the Tec family that plays a key role in the signaling pathways of hematopoietic cells. acs.org In the synthesis of a key intermediate for GDC-0853, this compound served as the foundational reactant. acs.org
This demonstrates the utility of the compound in creating targeted therapies for immunological indications. acs.org Beyond Btk, related structures have been used to develop compounds targeting other crucial enzymes, such as human kinase β (IKK-β) and Sirt6, an NAD+-dependent deacylase involved in cellular processes like gene expression and DNA repair. nih.govnih.gov
Table 1: Examples of Enzyme/Receptor Targets for Agents Derived from this compound and Related Precursors
| Target Enzyme/Receptor | Therapeutic Area | Derived Compound/Class | Source |
| Bruton's tyrosine kinase (Btk) | Immunology, Inflammation | GDC-0853 Intermediate | acs.org |
| Sirtuin 6 (Sirt6) | Inflammation, Infectious Disease, Cancer | Pyrrolo[1,2-a]quinoxaline derivatives | nih.gov |
| Human kinase β (IKK-β) | Cancer | Pyrazoline substituted curcumin analogs | nih.gov |
Role as a Building Block for Lead Compound Generation in Drug Discovery
In the early stages of drug discovery, identifying "lead compounds" with promising activity is a critical step. This compound serves as an exemplary building block in this process, providing a robust scaffold that can be systematically modified to optimize potency and pharmacokinetic properties. chemicalbook.comresearchgate.net
Application in Scaffold Hop Strategies
Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the core molecular framework (scaffold) of a known active compound while retaining its pharmacological activity. tmu.edu.twnih.gov This technique allows researchers to explore new chemical space and develop compounds with improved properties or novel intellectual property positions. tmu.edu.tw
The structure of this compound is well-suited for scaffold hopping. The pyridine (B92270) core is a common feature in many drugs, and the presence of three distinct functional handles—the aldehyde, the bromo group, and the chloro group—offers multiple, independent points for chemical modification. This allows for the creation of a diverse library of new scaffolds. For example, the aldehyde can undergo condensation or reductive amination reactions, while the bromine and chlorine atoms can be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, fundamentally altering the molecular core. This versatility enables the design of new chemical architectures aimed at improving target binding and drug-like properties. uni-saarland.de
Contribution to Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) is an approach that screens libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. nih.govopenaccessjournals.com These initial "hits," which typically have weak affinity, are then optimized and grown into more potent lead compounds. mdpi.com
This compound, with a molecular weight of 220.45 g/mol , fits squarely within the definition of a molecular fragment (typically under 300 Da). bldpharm.comopenaccessjournals.comfrontiersin.org Its utility in FBDD comes from several key attributes:
Optimal Complexity: It is complex enough to provide specific interactions with a target protein but simple enough to serve as an efficient starting point for chemical elaboration. nih.gov
Reactive Handles for Growth: The aldehyde and bromo-substituents act as clear, predictable points for fragment "growing" or "linking." The aldehyde allows for the addition of new chemical groups via reductive amination, while the bromine atom is a prime site for metal-catalyzed cross-coupling reactions, enabling the systematic expansion of the fragment to improve its affinity and selectivity for the target. mdpi.com
Pharmacophore Elements: The substituted pyridine ring is a well-established pharmacophore in many approved drugs, increasing the probability of meaningful interactions with biological targets.
By using a well-defined and reactive fragment like this compound, medicinal chemists can efficiently explore the chemical space around a target's binding site, building potent and selective drug candidates piece by piece. frontiersin.org
Development of Agrochemicals and Crop Protection Agents
While specific research detailing the use of this compound in the development of new agrochemicals is not extensively documented in publicly available literature, the broader class of halogenated heterocyclic compounds, including derivatives of nicotinaldehyde, has been a focus of interest in this sector. For instance, patents related to heterocyclic compounds for use as insecticides have been filed, indicating the potential of this chemical family in crop protection. google.comgoogleapis.com The presence of bromine and chlorine atoms in this compound suggests that it could serve as a precursor for active ingredients in pesticides and herbicides, contributing to the development of effective crop protection solutions. echemi.com
Research in Materials Science, Dyes, and Specialty Chemicals
In the realm of materials science, this compound and its derivatives hold potential as building blocks for specialized polymers and materials with tailored properties. The incorporation of such halogenated pyridines into polymer chains can enhance the structural integrity and performance characteristics of materials, making them suitable for applications in coatings, adhesives, and specialty plastics. There is also interest in the use of similar compounds in the development of organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com
The reactive nature of this compound also suggests its utility as an intermediate in the synthesis of dyes and specialty chemicals. echemi.comontosight.ai The chromophoric properties of molecules can be tuned by the introduction of heterocyclic systems, and the aldehyde group provides a convenient handle for further chemical transformations to create a diverse range of dyestuffs.
Future Research Directions and Emerging Methodologies for Halogenated Nicotinaldehydes
Sustainable Synthesis Approaches and Green Chemistry Principles in Pyridine (B92270) Chemistry
The synthesis of pyridine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netijarsct.co.in Future research in the synthesis of 2-Bromo-4-chloronicotinaldehyde will likely focus on several key areas of sustainability.
One promising avenue is the use of greener solvents and reaction media. Traditional syntheses of pyridine derivatives often rely on volatile organic solvents. The exploration of alternatives such as water, ionic liquids, and deep eutectic solvents is an active area of research. ijarsct.co.inrsc.org For instance, carrying out organic reactions in water is highly desirable due to its zero E-factor, polarity, and potential to enhance reaction rates through hydrophobic effects. rsc.org The development of water-based multicomponent reactions (MCRs) for the synthesis of pyridine rings is a significant step towards greener processes. rsc.org
Another key aspect is the development and utilization of green catalysts. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts like enzymes that operate under mild conditions with high selectivity. ijarsct.co.in The application of microwave-assisted synthesis and ultrasonic production are also being explored to reduce reaction times and energy consumption. researchgate.net For the synthesis of halogenated pyridines, electrochemical methods are emerging as a sustainable alternative, offering an atom-economical approach to halogenation and amide bond formation in a single cascade reaction. chemrxiv.org
Table 1: Green Chemistry Approaches in Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Potential for this compound |
| Alternative Solvents | Use of water, ionic liquids, deep eutectic solvents. ijarsct.co.inrsc.org | Development of aqueous or solvent-free routes to reduce reliance on volatile organic compounds. |
| Green Catalysts | Heterogeneous catalysts, biocatalysts (enzymes). ijarsct.co.in | Design of recyclable catalysts for halogenation and formylation steps. |
| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis. researchgate.net | Reduction of reaction times and energy input for the synthesis of the pyridine core. |
| Atom Economy | Multicomponent reactions (MCRs), cascade reactions. researchgate.netchemrxiv.org | Design of one-pot syntheses to minimize waste and purification steps. |
| Renewable Feedstocks | Exploration of bio-based starting materials. ijarsct.co.in | Long-term goal to move away from petroleum-based precursors for the pyridine ring. |
Integration of Flow Chemistry and Continuous Manufacturing Techniques
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. beilstein-journals.orgresearchgate.net The application of flow chemistry to the synthesis of heterocyclic compounds, including pyridines, is a rapidly growing field. researchgate.netresearchgate.net
For the synthesis of this compound, flow chemistry can be particularly beneficial for handling hazardous reagents and intermediates, as well as for optimizing reaction conditions with high precision. researchgate.net For example, the generation and use of organolithium species, which are often required for the functionalization of pyridine rings, can be performed more safely and efficiently in a flow reactor, even at non-cryogenic temperatures. researchgate.net Continuous flow systems also allow for the seamless integration of multiple reaction steps, reducing the need for isolation and purification of intermediates. researchgate.net
The use of microwave flow reactors has been shown to be effective for the one-step synthesis of pyridines through reactions like the Bohlmann–Rahtz synthesis. beilstein-journals.org This technology could be adapted for the synthesis of the core structure of this compound. Furthermore, continuous flow processing can facilitate the safe use of pyrophoric catalysts like Raney nickel, which could be employed in reduction or other functionalization steps. researchgate.net
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design
Machine learning models can be trained on vast datasets of chemical reactions to predict the feasibility and yield of a given transformation. researchgate.net This is particularly valuable for predicting the regioselectivity of reactions on substituted pyridines, which can be challenging to control. acs.orgsci-hub.se For instance, ML models can predict the most likely site of electrophilic aromatic substitution on a pyridine ring, guiding the choice of reagents and conditions for halogenation. researchgate.net
Furthermore, AI can be used to optimize reaction conditions by exploring a wide parameter space, leading to improved yields and reduced side products. nih.gov The integration of AI with automated synthesis platforms has the potential to accelerate the discovery and development of new derivatives of this compound by rapidly synthesizing and screening compound libraries.
Table 2: AI and Machine Learning in Pyridine Synthesis
| AI/ML Application | Description | Relevance to this compound |
| Retrosynthesis Planning | AI algorithms propose synthetic routes from target molecule to starting materials. researchgate.netnih.gov | Identification of novel and more efficient synthetic pathways. |
| Reaction Outcome Prediction | ML models predict product structures, yields, and regioselectivity. researchgate.netsci-hub.se | Accurate prediction of halogenation and functionalization steps. |
| Reaction Optimization | AI explores reaction parameters to maximize yield and minimize byproducts. nih.gov | Fine-tuning of reaction conditions for improved efficiency. |
| Catalyst and Reagent Design | In silico screening of potential catalysts and reagents. | Discovery of novel and more effective catalysts for specific transformations. |
Exploration of Novel Biological Targets for this compound Derivatives
Derivatives of this compound have shown significant promise as biologically active molecules, particularly as inhibitors of Bruton's tyrosine kinase (BTK). acs.org BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of various B-cell malignancies and autoimmune diseases. However, the structural scaffold of this compound is versatile and can be modified to target other biological molecules.
Future research will likely focus on exploring the potential of this compound derivatives to inhibit other kinases that are implicated in cancer and inflammatory diseases. The pyridine and pyrimidine (B1678525) cores are known to be privileged structures in medicinal chemistry, with the ability to interact with a wide range of biological targets. arabjchem.org By systematically modifying the substituents on the pyridine ring, it is possible to create libraries of compounds for screening against various enzymes and receptors.
In addition to kinase inhibition, derivatives of this compound could be investigated for other therapeutic applications. For example, substituted imidazo[4,5-b]pyridines, which can be synthesized from related precursors, have shown antiproliferative, antibacterial, and antiviral activities. mdpi.comirb.hr The thiazolo[4,5-b]pyridine (B1357651) scaffold has also been explored for the development of novel herbicides. beilstein-journals.org
Development of Advanced Catalytic Systems for Complex Transformations
The functionalization of the pyridine ring in this compound relies heavily on advanced catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are essential for introducing a wide range of substituents at the bromo and chloro positions. researchgate.netmdpi.comrsc.org Future research will focus on developing more active, stable, and selective catalysts for these transformations.
A key area of development is the C-H functionalization of pyridines. beilstein-journals.orgnih.gov Directing group-assisted C-H activation allows for the selective introduction of functional groups at specific positions on the pyridine ring, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. The development of catalysts that can selectively functionalize the C-H bonds of halogenated pyridines would be a significant advancement.
Furthermore, the design of catalysts that can differentiate between the bromo and chloro substituents on the this compound ring would enable sequential and site-selective functionalization. This would provide access to a wider range of complex derivatives with tailored properties. The use of photoredox catalysis in combination with transition metal catalysis is also a promising strategy for achieving novel and challenging transformations on the pyridine scaffold. acs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-4-chloronicotinaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via halogenation of nicotinaldehyde derivatives. For example, bromination at the 2-position and chlorination at the 4-position require careful control of temperature (0–5°C for bromine addition) and stoichiometric ratios to avoid over-halogenation. Solvent choice (e.g., DMF or THF) significantly impacts regioselectivity .
- Data Contradictions : Some protocols report lower yields (<50%) due to competing side reactions (e.g., aldehyde oxidation), while others achieve >70% purity by using inert atmospheres and radical scavengers .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology :
- NMR : and NMR are essential for confirming substitution patterns. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while halogenated aromatic protons show splitting patterns consistent with para/ortho coupling .
- X-ray Crystallography : Programs like SHELXL and visualization tools like ORTEP-3 resolve crystal packing and bond angles, critical for confirming stereoelectronic effects.
- Data Limitations : Crystallographic data for this compound is sparse, requiring researchers to rely on analogous structures (e.g., 4-Bromo-2-chlorobenzaldehyde ).
Advanced Research Questions
Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula ) model electron-withdrawing effects. The bromine atom at the 2-position enhances electrophilicity at the aldehyde group, while the 4-chloro substituent stabilizes transition states in Suzuki-Miyaura couplings.
- Experimental Validation : Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) reveal that steric hindrance from the chloro group reduces coupling efficiency with bulky boronic acids .
Q. What strategies mitigate decomposition or instability of this compound during storage or reaction?
- Methodology :
- Stability Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at 120°C, recommending storage at 0–6°C under inert gas .
- In Situ Derivatization : Converting the aldehyde to a stable oxime derivative (e.g., (E)-4-bromonicotinaldehyde oxime ) prevents degradation during prolonged reactions.
Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for halogenated nicotinaldehyde derivatives?
- Methodology : Refinement using SHELXL with high-resolution diffraction data (e.g., synchrotron sources) minimizes errors in thermal displacement parameters. Comparative studies with 2-Bromo-4-chlorophenylacetic acid highlight deviations in C-Br bond lengths due to crystal packing effects.
Key Challenges and Recommendations
- Synthetic Reproducibility : Variations in halogenation efficiency across labs suggest standardized protocols for solvent drying and halogen purity checks.
- Computational Gaps : DFT models should incorporate solvent effects to better predict reactivity in polar media.
- Safety : Handle with nitrile gloves due to potential skin irritation (analogous to 4-Bromo-2-chlorophenylacetonitrile ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
